molecular formula C17H14N2 B11865781 N'-(Naphthalen-2-yl)benzenecarboximidamide CAS No. 50871-65-3

N'-(Naphthalen-2-yl)benzenecarboximidamide

Cat. No.: B11865781
CAS No.: 50871-65-3
M. Wt: 246.31 g/mol
InChI Key: IRMPQCXIKISENM-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)benzimidamide: is an organic compound that features a naphthalene ring attached to a benzimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)benzimidamide typically involves the reaction of naphthalene-2-carboxylic acid with benzimidamide. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and excellent yields . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods: While specific industrial production methods for N-(Naphthalen-2-yl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Naphthalen-2-yl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the naphthalene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)benzimidamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • N-(Naphthalen-1-yl)benzimidamide
  • N-(Naphthalen-2-yl)benzamide
  • N-(Naphthalen-2-yl)phenylsulfonylbenzimidamide

Uniqueness: N-(Naphthalen-2-yl)benzimidamide is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

50871-65-3

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N'-naphthalen-2-ylbenzenecarboximidamide

InChI

InChI=1S/C17H14N2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,18,19)

InChI Key

IRMPQCXIKISENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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